1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, a process known as “Click Chemistry.” This method is favored for its high yield and selectivity. The reaction is usually carried out in the presence of a copper catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It has potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: It is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism by which 1-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves binding to specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .
Comparison with Similar Compounds
- 1-Cyclobutyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 1H-1,2,3-Triazole-4-carboxamides
Uniqueness: 1-Cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity, making it a valuable compound in drug design and other applications .
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-cyclohexyl-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(10(14)15)11-12-13(7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,14,15) |
InChI Key |
JXVNMGZKVPHSKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2CCCCC2)C(=O)O |
Origin of Product |
United States |
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